Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate

Lipophilicity Solubility Solid-phase peptide synthesis

Dicyclohexylamine ((allyloxy)carbonyl)-L-prolinate, systematically named N-allyloxycarbonyl-L-proline dicyclohexylammonium salt and commonly abbreviated as Alloc-Pro-OH·DCHA, is a protected chiral amino acid derivative belonging to the class of N-alkoxycarbonyl amino acid dicyclohexylammonium salts. It comprises the L-proline scaffold bearing an allyloxycarbonyl (Alloc) Nα-protecting group, paired as a 1:1 salt with dicyclohexylamine (DCHA).

Molecular Formula C21H36N2O4
Molecular Weight 380.5 g/mol
CAS No. 110637-45-1
Cat. No. B3212893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine ((allyloxy)carbonyl)-l-prolinate
CAS110637-45-1
Molecular FormulaC21H36N2O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C9H13NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h11-13H,1-10H2;2,7H,1,3-6H2,(H,11,12)/t;7-/m.0/s1
InChIKeyHOGYDVYIVOFJTQ-ZLTKDMPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylamine ((allyloxy)carbonyl)-L-prolinate (CAS 110637-45-1): Core Identity and Procurement Classification


Dicyclohexylamine ((allyloxy)carbonyl)-L-prolinate, systematically named N-allyloxycarbonyl-L-proline dicyclohexylammonium salt and commonly abbreviated as Alloc-Pro-OH·DCHA, is a protected chiral amino acid derivative belonging to the class of N-alkoxycarbonyl amino acid dicyclohexylammonium salts . It comprises the L-proline scaffold bearing an allyloxycarbonyl (Alloc) Nα-protecting group, paired as a 1:1 salt with dicyclohexylamine (DCHA). The compound serves as a building block in solid-phase and solution-phase peptide synthesis, where the Alloc group enables orthogonal protection strategies relative to the widely used Fmoc and Boc chemistries [1]. Its CAS registry number is 110637-45-1, molecular formula C21H36N2O4, and molecular weight 380.52 g/mol .

Why Alloc-Pro-OH·DCHA Cannot Be Replaced by the Free Acid or Other N-Protected Proline Derivatives


Substituting Alloc-Pro-OH·DCHA with the corresponding free acid (Alloc-Pro-OH, CAS 110637-44-0) or with Fmoc/Boc-protected proline analogs introduces measurable penalties in solubility, crystallinity, and synthetic orthogonality. The DCHA salt form is deliberately chosen because the free acid of Alloc-Pro-OH is often non-crystalline and difficult to handle reproducibly, whereas the DCHA counterion confers consistent crystallinity and enhanced organic-solvent solubility . Furthermore, the Alloc group itself provides a unique orthogonal deprotection vector—stable to both the piperidine conditions that cleave Fmoc and the acidic conditions that cleave Boc—making it irreplaceable when a tri-orthogonal protection scheme is required . Switching to Fmoc-Pro-OH or Boc-Pro-OH forfeits this orthogonality and can lead to higher diketopiperazine (DKP) side-product formation in sequences where the second residue is proline [1].

Quantitative Evidence Guide for Alloc-Pro-OH·DCHA (CAS 110637-45-1): Measurable Differentiation Against Closest Comparators


LogP 4.43 vs. 0.80: ~300-Fold Lipophilicity Advantage Over the Free Acid Form Dictates Organic-Phase Solubility and Handling

The dicyclohexylammonium (DCHA) salt of Alloc-Pro-OH (CAS 110637-45-1) exhibits a calculated LogP of 4.42820, compared to a LogP of 0.79590 for the free acid form (Alloc-L-proline, CAS 110637-44-0) . This ~3.63 log-unit increase represents an approximately 300-fold higher lipophilicity, translating to substantially greater solubility in organic solvents commonly employed in peptide coupling (e.g., DMF, DCM, ethyl acetate) and enabling more homogeneous reaction mixtures during solution-phase syntheses .

Lipophilicity Solubility Solid-phase peptide synthesis Physicochemical property

Crystalline Solid vs. Non-Crystalline Oil: DCHA Salt Provides Reproducible Weighing Accuracy and Storage Stability

The DCHA salt of Alloc-Pro-OH is supplied as a white crystalline powder with reproducible physical properties, whereas the corresponding free acid (Alloc-L-proline, CAS 110637-44-0) is frequently obtained as an oil or amorphous solid that resists crystallization . This distinction is reiterated across the broader class of N-protected amino acid DCHA salts, which are preferentially manufactured when the free acid form is unstable or non-crystalline . The DCHA salt of Alloc-L-phenylalanine, a close structural analog, is reported as an off-white crystalline powder with ≥99% HPLC purity and a melting point of 135–141 °C, demonstrating the typical crystallinity DCHA counterions impart to Alloc-amino acids .

Crystallinity Physical form Handling reproducibility Stability

Orthogonal Deprotection: Alloc Is Stable to Piperidine (Fmoc Removal) and TFA (Boc Removal), Enabling Tri-Orthogonal Peptide Synthesis

The Alloc protecting group is uniquely stable to both basic conditions (piperidine/DMF, which cleave Fmoc) and acidic conditions (TFA, which cleave Boc and t-Bu side-chain protections). This orthogonality is documented in the comparative protecting group analysis: 'Different from the aforementioned Cbz, Boc and Fmoc, Alloc is very stable to acids and alkalis. In its presence, Cbz, Boc and Fmoc can be selectively deprotected' . Alloc removal is effected under neutral conditions using catalytic Pd(PPh3)4 (typically 0.10 equiv) with PhSiH3 as allyl scavenger, a condition compatible with most side-chain protecting groups [1]. In contrast, Fmoc-Pro-OH cannot withstand the repetitive piperidine treatments that would simultaneously deprotect an internal Alloc group, and Boc-Pro-OH cannot be used orthogonally with acid-labile side-chain protections.

Orthogonal protection Selective deprotection Solid-phase peptide synthesis Protecting group strategy

Suppression of Diketopiperazine (DKP) Formation: Alloc Chemistry Outperforms Fmoc in Proline-Containing Sequences

Diketopiperazine (DKP) formation is a notorious side reaction in solid-phase peptide synthesis, particularly severe when the C-terminal dipeptide sequence contains proline. The 1997 Tetrahedron Letters paper demonstrates that the tandem Alloc deprotection–coupling procedure directly suppresses DKP formation: 'a tandem deprotection-coupling reaction allows the suppression of DKP formation in cases where this side reaction is troublesome' [1]. In contrast, standard Fmoc chemistry with piperidine deprotection is a well-documented trigger for DKP formation, and replacing the Fmoc group with Alloc at the second amino acid position is cited as a 'highly effective strategy to suppress DKP' [2]. The Alloc-based Leu-enkephalin synthesis achieved >90% overall yield with <2% impurities [1].

Diketopiperazine suppression Side reaction control Peptide synthesis Proline sequences

98% Typical Purity vs. 95% for the Free Acid: Higher Purity Standard for Procurement and Reproducibility

Commercial listings from multiple independent vendors consistently specify the purity of Alloc-Pro-OH·DCHA (CAS 110637-45-1) at 98% . In contrast, the free acid counterpart Alloc-L-proline (CAS 110637-44-0) is typically offered at 95% purity . This 3-percentage-point difference, while modest in absolute terms, represents a 60% reduction in the tolerable impurity ceiling (from 5% to 2%). For peptide synthesis applications, where impurities can act as chain terminators or generate deletion sequences, this purity differential carries practical significance.

Purity specification Quality control Procurement Reproducibility

Neutral Deprotection Conditions: Pd(0)-Catalyzed Alloc Removal Avoids Acid/Base Damage to Sensitive Peptide Modifications

The Alloc group of Alloc-Pro-OH·DCHA is removed under neutral conditions using 0.10 equivalents of Pd(PPh3)4 with PhSiH3 as the allyl scavenger in DCM [1]. This stands in stark contrast to Fmoc-Pro-OH (deprotected with 20% piperidine/DMF, a strongly basic condition) and Boc-Pro-OH (deprotected with TFA, a strongly acidic condition). The neutral Alloc deprotection protocol preserves acid-labile side-chain protecting groups (e.g., t-Bu ethers, Trt, Boc) and base-sensitive functionalities (e.g., formyl, acetyl esters) that would be compromised under the respective Fmoc or Boc deprotection conditions. The Alloc group is described as being 'quantitatively and very rapidly converted to free amino compounds by palladium' [2].

Deprotection conditions Pd(0) catalysis Acid-labile groups Base-labile groups Peptide integrity

Optimal Application Scenarios for Alloc-Pro-OH·DCHA (CAS 110637-45-1) Based on Verified Differentiation Evidence


Tri-Orthogonal Solid-Phase Synthesis of Cyclic and Branched Peptides

When a peptide sequence demands simultaneous employment of three independent protecting group strategies—for instance, Fmoc for iterative Nα-elongation, Boc/t-Bu for side-chain protection, and Alloc for a lysine side-chain amino group that must be selectively unmasked for on-resin cyclization—Alloc-Pro-OH·DCHA is the only viable proline building block. As established in Section 3 (Evidence Item 3), the Alloc group is stable to piperidine (Fmoc removal) and TFA (Boc removal), enabling true tri-orthogonality . The neutral Pd(0) deprotection conditions preserve all acid-labile and base-labile protections (Section 3, Evidence Item 6) [1]. The crystalline DCHA salt form ensures accurate stoichiometric charging for reproducible cyclization yields (Section 3, Evidence Item 2).

Proline-Rich Peptide Sequences Prone to Diketopiperazine (DKP) Formation

For peptide sequences containing a C-terminal Pro-Pro, X-Pro, or sterically constrained proline-rich motif, the tandem Alloc deprotection–coupling protocol directly suppresses DKP formation, as shown for Leu-enkephalin synthesis achieving >90% yield with <2% impurities (Section 3, Evidence Item 4) [2]. Standard Fmoc chemistry is documented to trigger DKP formation under piperidine treatment, particularly for these sequence motifs [3]. The 98% purity specification (Section 3, Evidence Item 5) further minimizes chain-terminating impurities that would compound DKP-related losses .

Solution-Phase Peptide Fragment Condensation Requiring High Organic-Phase Solubility

The ~300-fold lipophilicity advantage of Alloc-Pro-OH·DCHA (LogP 4.43) over the free acid (LogP 0.80) (Section 3, Evidence Item 1) ensures complete dissolution in organic coupling solvents such as DMF, DCM, and ethyl acetate . This is critical for solution-phase fragment condensations, where incomplete dissolution of the N-terminal building block leads to inaccurate stoichiometry and reduced coupling efficiency. The DCHA salt circumvents the need for pre-activation solvent screening required for the poorly soluble free acid form .

Synthesis of Acid- and Base-Sensitive Modified Peptides (Glycopeptides, Phosphopeptides, Depsipeptides)

When the peptide target incorporates acid-sensitive glycosidic bonds, base-labile acetyl/formyl esters, or depsipeptide linkages, the neutral Pd(0)-catalyzed Alloc deprotection (0.10 equiv Pd(PPh3)4, PhSiH3, DCM) is uniquely compatible (Section 3, Evidence Item 6) [1]. Neither Fmoc chemistry (requiring piperidine) nor Boc chemistry (requiring TFA) can be applied without destroying these sensitive modifications. The Alloc-Pro-OH·DCHA building block thus becomes a mandatory procurement choice for glycopeptide and phosphopeptide research programs .

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